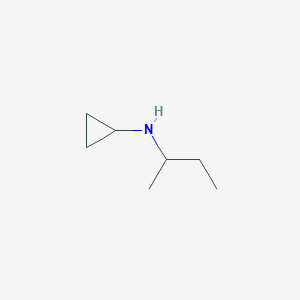

N-(sec-Butyl)cyclopropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.2 g/mol |

IUPAC Name |

N-butan-2-ylcyclopropanamine |

InChI |

InChI=1S/C7H15N/c1-3-6(2)8-7-4-5-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

QONIUYZZEKLXQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Sec Butyl Cyclopropanamine and Relevant Derivatives

Direct Amination Approaches for Cyclopropylamine (B47189) Core Construction

These methods involve the formation of the crucial carbon-nitrogen bond on a molecule that already contains the cyclopropane (B1198618) ring. This is a common and often straightforward approach to N-alkylated cyclopropylamines.

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming amines from carbonyl compounds. dbpedia.org This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.

For the synthesis of N-(sec-Butyl)cyclopropanamine, this strategy employs cyclopropanecarboxaldehyde (B31225) as the carbonyl precursor and sec-butylamine (B1681703) as the nitrogen source. The reaction is facilitated by a variety of reducing agents, ranging from complex metal hydrides to catalytic hydrogenation.

Key Research Findings:

The process begins with the nucleophilic attack of sec-butylamine on the carbonyl carbon of cyclopropanecarboxaldehyde, forming a hemiaminal intermediate.

Subsequent dehydration yields the corresponding N-cyclopropylidene-sec-butylamine (an imine).

A reducing agent, added to the same reaction vessel, reduces the imine C=N double bond to afford the final this compound.

The choice of reducing agent can influence reaction conditions and compatibility with other functional groups. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) are frequently used due to their selectivity and operational simplicity.

| Reducing Agent | Typical Solvent | General Reaction Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | Commonly used, cost-effective, requires protic solvent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Slightly acidic pH (6-7) | More selective than NaBH₄; stable at neutral pH. |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Room temperature | Very mild and selective, does not reduce aldehydes or ketones. |

| Hydrogen (H₂) with Metal Catalyst | Ethanol, Ethyl Acetate | Elevated pressure and temperature | Catalysts include Pd/C, PtO₂, Raney Nickel. chemicalbook.com Scalable industrial method. |

Direct nucleophilic substitution on cyclopropyl (B3062369) precursors provides an alternative route to the C-N bond formation.

Amination of Cyclopropanol (B106826): This method involves the direct replacement of the hydroxyl group of cyclopropanol with an amine. Due to the poor leaving group nature of the hydroxide (B78521) ion, activation is typically required. The amination of cyclopropanol using ammonia (B1221849) or amine derivatives, often in the presence of a catalyst, presents an efficient and scalable pathway.

Amination of Halocyclopropanes: Halogenated cyclopropanes, such as bromocyclopropane (B120050) or chlorocyclopropane, serve as effective electrophiles for nucleophilic substitution with amines like sec-butylamine. This reaction can proceed via a direct Sₙ2-type mechanism or, under strongly basic conditions, through an elimination-addition pathway involving a highly reactive cyclopropene (B1174273) intermediate. nih.gov Advanced catalytic systems, particularly those based on palladium, have been developed to facilitate the coupling of aryl halides with cyclopropylamine, and similar methodologies can be adapted for N-alkylation.

Recent studies have demonstrated the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, which proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring-closure. chemrxiv.org This highlights the utility of halogenated precursors in more complex, multicomponent strategies.

Cyclopropanation Reactions for Aminocyclopropane Formation

In contrast to direct amination, these methods construct the three-membered ring as a key step in the synthesis, often installing the nitrogen functionality concurrently or in a subsequent transformation.

Transition-metal catalysis offers a powerful means to construct cyclopropane rings from olefins. nih.gov Catalysts based on copper, rhodium, and palladium are commonly employed to decompose diazo compounds, generating a metal carbene intermediate that then adds across a double bond.

To synthesize aminocyclopropane derivatives, this reaction can be approached in two ways:

Indirectly: An alkene is cyclopropanated with a diazo compound bearing a functional group that can be later converted to an amine (e.g., an ester or a nitro group). For example, the Cu(I)-catalyzed asymmetric cyclopropanation of alkenes can produce 1-nitrocyclopropyl esters. acs.org The nitro group can subsequently be reduced to the desired amine.

Directly: An alkene already containing a nitrogen atom, such as an enamine or an allylic amine, is used as the substrate.

The versatility of this method allows for the synthesis of a wide range of substituted cyclopropanes, although it often requires the handling of potentially hazardous diazo compounds. tcichemicals.com

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and broad functional group tolerance. mdpi.comnih.gov The classic reaction utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid (ICH₂ZnI), which adds to an alkene in a concerted fashion. wikipedia.org

A significant modification, known as the Furukawa modification, employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane, which often provides higher reactivity and yields. nih.govwikipedia.org This method is particularly effective for unfunctionalized and electron-rich alkenes, such as enol ethers. wikipedia.org For the synthesis of aminocyclopropanes, the Simmons-Smith reaction can be applied to nitrogen-containing olefins:

Cyclopropanation of Enamines: Enamines, formed from the condensation of a ketone or aldehyde with a secondary amine (like a protected sec-butylamine derivative), can be cyclopropanated to yield 1-aminocyclopropanes. nrochemistry.com

Cyclopropanation of Allylic Amines: Allylic amines can be effective substrates. The nitrogen atom can influence the stereochemical outcome of the cyclopropanation, analogous to the well-studied directing effect of the hydroxyl group in allylic alcohols.

The reaction's stereospecific nature ensures that the geometry of the starting alkene is retained in the cyclopropane product. wikipedia.orgnrochemistry.com

| Method | Reagents | Key Features | Substrate Scope |

|---|---|---|---|

| Classic Simmons-Smith | Zn(Cu), CH₂I₂ | Heterogeneous, widely used. | Broad, including simple and functionalized alkenes. nrochemistry.com |

| Furukawa Modification | Et₂Zn, CH₂I₂ | Homogeneous, often higher reactivity and reproducibility. tcichemicals.comnih.gov | Excellent for unfunctionalized and electron-rich olefins. wikipedia.org |

| Charette Modification | Et₂Zn, CH₂I₂ | Uses Lewis acids to enhance reactivity for electron-poor olefins. | Effective for substrates like α,β-unsaturated ketones. |

The Michael-Initiated Ring-Closure (MIRC) reaction is a versatile cascade process for synthesizing substituted cyclopropanes. rsc.orgresearchgate.net The reaction proceeds via two key steps: (1) a conjugate (Michael) addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by (2) an intramolecular nucleophilic substitution (cyclization) that closes the three-membered ring by displacing a leaving group. rsc.org

This approach has emerged as a highly efficient method for generating complex and highly functionalized cyclopropane rings, often with excellent stereocontrol. rsc.org To form an aminocyclopropane derivative, the nitrogen atom can be incorporated into either the Michael donor or acceptor. For instance, a stabilized carbanion containing a protected amino group can act as the nucleophile, attacking an α,β-unsaturated compound that has a leaving group on the γ-carbon. Organocatalysts, such as derivatives of quinine (B1679958) or prolinol, are frequently used to facilitate these reactions enantioselectively. rsc.org

Cyclopropanation of Nitro Alkenes via Corey-Chaykovsky and Iodonium (B1229267) Ylides

The introduction of a cyclopropane ring functionalized with a nitro group provides a versatile precursor that can be subsequently reduced to the target amine. The Corey-Chaykovsky reaction and the use of iodonium ylides are prominent methods for the cyclopropanation of electron-deficient alkenes like nitro alkenes. nrochemistry.comorganic-chemistry.org

The Corey-Chaykovsky reaction involves the use of sulfur ylides, typically dimethyloxosulfonium methylide or dimethylsulfonium methylide, to transfer a methylene (B1212753) group to a Michael acceptor. nrochemistry.comorganic-chemistry.org In the context of synthesizing a precursor for this compound, a suitable nitro alkene would be reacted with a sulfur ylide. The reaction proceeds via a conjugate addition of the ylide to the nitro alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. organic-chemistry.org The choice of the sulfur ylide can influence the stereochemical outcome of the reaction.

Iodonium ylides serve as an alternative to diazo compounds for the metal-catalyzed cyclopropanation of alkenes. acs.orguwaterloo.ca These reagents, often generated in situ, can react with nitro-substituted alkenes in the presence of a suitable catalyst, such as a copper(I) complex, to yield nitrocyclopropane (B1651597) derivatives. acs.orgsigmaaldrich.com A key advantage of this method is the potential for asymmetric synthesis through the use of chiral ligands, which can afford enantiomerically enriched nitrocyclopropanes. acs.orgsigmaaldrich.com These intermediates can then be converted to chiral cyclopropylamines.

| Reactant (Nitro Alkene) | Reagent | Catalyst/Conditions | Product (Nitrocyclopropane Derivative) | Yield | Reference |

|---|---|---|---|---|---|

| β-Nitrostyrene | Dimethyloxosulfonium methylide | DMSO, rt | 1-Nitro-2-phenylcyclopropane | Good | nrochemistry.comorganic-chemistry.org |

| Methyl 2-nitroacrylate | Phenyliodonium ylide | Cu(I)-bis(oxazoline) | Methyl 1-nitrocyclopropanecarboxylate | High | acs.orgsigmaaldrich.com |

Rearrangement-Based Syntheses

Rearrangement reactions provide classic and reliable pathways to amines from carboxylic acid derivatives. The Curtius and Hofmann rearrangements are particularly relevant for the synthesis of cyclopropylamines from cyclopropanecarboxylic acid derivatives.

The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate, which can then be trapped by a nucleophile to yield various amine derivatives. wikipedia.orgnih.gov For the synthesis of this compound, cyclopropanecarboxylic acid would first be converted to cyclopropanecarbonyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid directly with an azide source like diphenylphosphoryl azide (DPPA). nih.gov

Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form cyclopropyl isocyanate. wikipedia.org This highly reactive intermediate can be trapped in situ with sec-butanol to produce a carbamate, which can then be hydrolyzed to yield this compound. The rearrangement proceeds with retention of the configuration of the migrating cyclopropyl group. nih.gov

| Starting Material | Key Reagents | Intermediate | Trapping Agent | Final Product Type | Reference |

|---|---|---|---|---|---|

| Cyclopropanecarboxylic acid | DPPA, Et3N | Cyclopropyl isocyanate | tert-Butanol | Boc-protected cyclopropylamine | nih.gov |

| Aromatic carboxylic acid | (COCl)2, NaN3 | Aryl isocyanate | Benzyl alcohol | Cbz-protected arylamine | wikipedia.org |

The Hofmann rearrangement provides a direct route from a primary amide to a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.com To apply this to the synthesis of this compound, one would start with cyclopropanecarboxamide. This amide is treated with a halogen, typically bromine, and a strong base like sodium hydroxide. wikipedia.org

The reaction proceeds through the formation of an N-bromoamide intermediate, which upon deprotonation, rearranges to form cyclopropyl isocyanate. chemistrysteps.com Similar to the Curtius rearrangement, this isocyanate can be hydrolyzed in the aqueous basic medium to form the primary cyclopropylamine, with the loss of carbon dioxide. wikipedia.org To obtain the desired N-sec-butyl substitution, a subsequent alkylation step would be necessary. Alternatively, if N-sec-butyl-cyclopropanecarboxamide were subjected to Hofmann-like conditions, the rearrangement would not proceed in the classical sense to produce this compound due to the absence of a proton on the amide nitrogen.

Reduction-Mediated Routes to this compound Analogues

Reduction of appropriately functionalized cyclopropanes is a straightforward approach to synthesizing cyclopropylamines. The reduction of nitrocyclopropanes and imine intermediates are two effective strategies.

Nitrocyclopropanes, synthesized via methods such as the Corey-Chaykovsky reaction, are excellent precursors for cyclopropylamines. The nitro group can be readily reduced to a primary amino group under various conditions. Catalytic hydrogenation is a common and efficient method for this transformation. youtube.com

For the synthesis of this compound, a nitrocyclopropane bearing a sec-butyl substituent on the ring or a precursor that allows for its introduction would be required. The reduction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere. youtube.com This method is generally high-yielding and chemoselective, leaving the cyclopropane ring intact.

| Substrate | Catalyst | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 1-Nitro-2-phenylcyclopropane | Pd/C | H2 | Ethanol | 2-Phenylcyclopropanamine | youtube.com |

| 4-Nitrophenol | Au@[C4C16Im]Br | NaBH4 | Water | 4-Aminophenol | chemistrysteps.com |

Reductive amination is a highly versatile method for the formation of C-N bonds and provides a direct route to this compound. researchgate.net This process involves the reaction of a carbonyl compound, such as cyclopropanecarboxaldehyde or cyclopropyl methyl ketone, with sec-butylamine to form an imine or enamine intermediate in situ. nih.gov

The intermediate is then reduced without isolation to the target amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective reagent for this transformation. nih.govorganic-chemistry.org STAB is effective for the reduction of the iminium ion formed in the reaction mixture and generally does not reduce the starting carbonyl compound. nih.govchemicalbook.com The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). commonorganicchemistry.com

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Alkylated Amine | nih.govorganic-chemistry.orgcommonorganicchemistry.com |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH3CN) | Methanol | Alkylated Amine | commonorganicchemistry.com |

Chemoenzymatic and Biocatalytic Synthesis Strategies

The convergence of chemical and enzymatic methodologies provides a powerful platform for the synthesis of complex chiral molecules like this compound. These strategies leverage the high selectivity of enzymes to overcome challenges in traditional organic synthesis.

Stereoselective Enzymatic Approaches for Aminocyclopropanes

The direct enzymatic synthesis of aminocyclopropanes is an area of growing interest. While specific enzymes for the direct synthesis of this compound are not extensively documented, several classes of enzymes have been employed for the stereoselective synthesis of related structures. Engineered heme proteins, such as variants of cytochrome P450, have been repurposed to catalyze the cyclopropanation of alkenes with high diastereoselectivity and enantioselectivity. caltech.eduresearcher.lifeamanote.com These biocatalysts can be tuned through directed evolution to favor the formation of either cis or trans isomers of heteroatom-substituted cyclopropanes, including those bearing nitrogen substituents. caltech.eduresearcher.lifeamanote.com

Another approach involves the enzymatic resolution of racemic cyclopropane derivatives. For instance, hydrolytic enzymes can be used for the desymmetrization of prochiral cyclopropane precursors to yield enantiomerically enriched building blocks that can then be converted to the desired aminocyclopropane.

The following table summarizes enzymatic approaches applicable to aminocyclopropane synthesis:

| Enzyme Class | Approach | Potential Application to this compound | Key Advantages |

| Engineered Hemoproteins (e.g., Cytochrome P450) | Direct asymmetric cyclopropanation of an appropriate alkene with a nitrogen-containing carbene source. | Synthesis of a chiral cyclopropane precursor that can be subsequently alkylated with a sec-butyl group. | High turnover numbers, high diastereo- and enantioselectivity, tunable selectivity through protein engineering. caltech.eduresearcher.lifeamanote.com |

| Hydrolases (e.g., Lipases, Esterases) | Kinetic resolution of racemic cyclopropane esters or amides. | Separation of enantiomers of a racemic this compound precursor. | Broad substrate scope, high enantioselectivity, mild reaction conditions. |

| Transaminases (ω-TAs) | Asymmetric amination of a cyclopropyl ketone. | Introduction of the amino group to a cyclopropyl ketone, followed by N-alkylation with a sec-butyl group. | High enantioselectivity, use of inexpensive amine donors. researchgate.net |

Biocatalytic Cascade Reactions for Chiral Secondary and Tertiary Amines

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer an efficient and sustainable route to chiral amines. researchgate.netrsc.orgrsc.org These cascades can overcome issues of substrate and product inhibition and avoid the need for intermediate purification steps. nih.gov For the synthesis of this compound, a cascade involving an amine dehydrogenase (AmDH) or an imine reductase (IRED) could be envisioned.

A potential biocatalytic cascade could involve:

Oxidation: An alcohol dehydrogenase (ADH) oxidizes a primary alcohol to an aldehyde.

Reductive Amination: An AmDH or IRED then catalyzes the reductive amination of the aldehyde with sec-butylamine to form the chiral secondary amine product. nih.gov

The development of continuous flow systems for such biocatalytic cascades has shown to improve productivity and overcome incompatibilities between different enzymes. nih.gov The use of co-immobilized enzymes can also enhance the efficiency of these cascade reactions. rsc.org

Stereocontrol and Diastereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is critical, as the molecule contains at least two stereocenters (one on the cyclopropane ring and one on the sec-butyl group). This necessitates the use of diastereoselective and enantioselective synthetic methods.

Diastereoselective Cyclopropanation Reactions

Diastereoselective cyclopropanation is a key strategy for establishing the relative stereochemistry of the cyclopropane ring. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the product.

One common method is the Simmons-Smith reaction, which typically favors the formation of the trans diastereomer when reacting with substituted alkenes. smolecule.com The diastereoselectivity of these reactions can be influenced by the presence of directing groups on the alkene substrate.

Modern electrochemical methods have also been developed for the diastereoselective synthesis of cyclopropanes from unactivated alkenes and acidic carbon pronucleophiles, often yielding complementary stereochemistry to traditional metal-catalyzed approaches. nih.gov Rhodium-catalyzed decomposition of diazo compounds in the presence of an appropriate alkene is another powerful method for achieving high diastereoselectivity in cyclopropanation. organic-chemistry.org

The following table provides an overview of selected diastereoselective cyclopropanation methods:

| Reaction | Reagents/Catalyst | Typical Diastereoselectivity | Applicability |

| Simmons-Smith Reaction | Zn/Cu couple, CH₂I₂ | High trans-selectivity for many alkenes. smolecule.com | Broad applicability to various alkenes. |

| Rhodium-Catalyzed Cyclopropanation | Rh₂(OAc)₄, aryldiazoacetate | Highly trans-selective (>98:2 dr). organic-chemistry.org | Synthesis of 1-aryl-2-amino-cyclopropane carboxylates. |

| Electrochemical Cyclopropanation | Electrolysis of thianthrene, alkene, pronucleophile | High diastereoselectivity. nih.gov | Modular synthesis of diverse cyclopropanes. |

| Ylide-Based Cyclopropanation | Chiral ylides and α,β-unsaturated amides | Good to excellent diastereoselectivity. chemrxiv.org | Synthesis of functionalized cyclopropanes. |

Enantioselective Methodologies in N-Substituted Cyclopropane Synthesis

Enantioselective synthesis is crucial for obtaining a single enantiomer of this compound. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or biocatalysis.

Engineered enzymes, as discussed in section 2.5.1, offer a direct route to enantiopure cyclopropane derivatives. nih.govnih.gov For instance, engineered hemoproteins can catalyze cyclopropanation with excellent enantioselectivity (up to >99% ee). nih.gov

In chemical synthesis, chiral catalysts are widely employed. For example, the asymmetric Simmons-Smith reaction can be rendered enantioselective by using chiral ligands to modify the zinc reagent. smolecule.com Similarly, chiral dirhodium catalysts can be used in the cyclopropanation of alkenes with diazo compounds to afford products with moderate to high enantioselectivity.

Factors Influencing Stereoselectivity (e.g., Steric and Electronic Effects of the sec-Butyl Group)

The stereochemical outcome of the synthesis of this compound is influenced by a combination of steric and electronic factors, with the sec-butyl group playing a significant role.

Steric Effects: The sec-butyl group is a branched alkyl substituent that imparts considerable steric bulk. fiveable.me In diastereoselective reactions, this steric hindrance will influence the approach of reagents to the prochiral faces of intermediates. For example, in the nucleophilic addition of sec-butylamine to a cyclopropene intermediate, the amine will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. Similarly, in catalytic enantioselective reactions, the bulky sec-butyl group can interact with the chiral catalyst or ligand, influencing the facial selectivity of the transformation.

Electronic Effects: The sec-butyl group is an electron-donating group through an inductive effect. While generally less pronounced than steric effects in controlling stereoselectivity, electronic effects can still play a role. For instance, they can influence the stability of transition states and intermediates, thereby affecting the energy difference between diastereomeric pathways.

Cis/Trans Isomerization Phenomena in Cyclopropylamine Synthesis

The stereochemical configuration of substituents on the cyclopropane ring is a critical determinant of the biological activity and physicochemical properties of cyclopropylamine derivatives. The synthesis of these molecules is often complicated by cis/trans isomerization, which can lead to mixtures of diastereomers, posing significant challenges for purification and stereochemical control.

Research into the synthesis of trans-2-substituted-cyclopropylamines has revealed that isomerization can be a reversible process, particularly in the presence of certain catalysts or reaction conditions. chemrxiv.org For instance, in syntheses involving zinc homoenolates, the presence of zinc halide salts can facilitate the ring-opening of the cyclopropylamine product, leading to an equilibrium mixture of the more thermodynamically stable trans and the less stable cis diastereomers. chemrxiv.org This process can erode the desired stereoselectivity of the reaction. However, it has been demonstrated that this isomerization can be effectively suppressed by the addition of a polar aprotic co-solvent, such as N,N-dimethylformamide (DMF), which likely coordinates with the zinc salts and inhibits their ability to catalyze the ring-opening pathway. chemrxiv.org

The stereochemical outcome is also heavily influenced by the nature of the reaction intermediates. In syntheses proceeding through cyclopropyl radical intermediates, rapid stereoinversion is known to occur. nih.gov This inversion (kinv ≈ 10⁸–10⁹ s⁻¹) is so fast, even at very low temperatures, that the final product distribution is governed by the thermodynamic stability of the cis and trans isomers, rather than the kinetic pathway of their formation. nih.gov

Achieving high diastereoselectivity is paramount, as the biological activity can be exclusive to one isomer. A notable example is trans-2-(3,4,5-trimethoxyphenyl)cyclopropylamine (TMT), where the psychoactive properties are associated specifically with the trans isomer. wikipedia.org This underscores the necessity of developing synthetic methods that either kinetically favor the formation of one isomer or prevent post-synthesis isomerization to ensure stereochemical purity.

Table 1: Factors Influencing Cis/Trans Isomerization in Cyclopropylamine Synthesis

| Factor | Observation | Method of Control | Reference |

|---|---|---|---|

| Lewis Acids | Zinc halide salts can catalyze ring-opening and isomerization, leading to a thermodynamic mixture of cis/trans isomers. | Addition of a polar aprotic co-solvent (e.g., DMF) can inhibit this process. | chemrxiv.org |

| Reaction Intermediates | Cyclopropyl radicals undergo rapid stereoinversion, resulting in thermodynamically controlled product ratios. | The inherent thermodynamics of the isomers dictate the final ratio; kinetic control is challenging. | nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, affecting isomerization pathways. | Use of polar aprotic co-solvents can suppress unwanted isomerization. | chemrxiv.org |

Kulinkovich-de Meijere Reaction and its Variants for Cyclopropylamine Derivatives

The Kulinkovich-de Meijere reaction is a powerful and versatile methodology for the synthesis of cyclopropylamines from readily available starting materials. nih.gov It represents a significant modification of the original Kulinkovich reaction, which was developed for the synthesis of cyclopropanols from esters. organic-chemistry.orgwikipedia.org This transformation has become a cornerstone in synthetic organic chemistry for accessing the cyclopropylamine motif, which is prevalent in numerous biologically active compounds. nih.govorgsyn.org

The core of the Kulinkovich-de Meijere reaction involves the treatment of N,N-dialkylamides with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a stoichiometric amount of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. organic-chemistry.orgacsgcipr.org The generally accepted mechanism proceeds through the formation of a key titanacyclopropane intermediate from the reaction of the Grignard reagent with the titanium alkoxide. wikipedia.orgorganic-chemistry.org This intermediate then reacts with the amide carbonyl group. Unlike the reaction with esters, the resulting oxatitanacyclopentane intermediate does not readily undergo ring contraction due to the poor leaving group ability of the dialkylamino group. organic-chemistry.org Instead, it undergoes ring-opening to an iminium-titanium oxide species, which subsequently cyclizes to afford the desired cyclopropylamine product after hydrolysis. organic-chemistry.org

High yields are often achieved, particularly with N,N-dialkylformamides. organic-chemistry.org However, the use of amides bearing bulky substituents can lead to diminished yields. organic-chemistry.org The efficiency of the reaction is also sensitive to the stoichiometry of the titanium reagent; while sub-stoichiometric amounts can be used, yields are significantly improved when stoichiometric quantities are employed. organic-chemistry.org A notable improvement involves the use of methyltitanium triisopropoxide, which requires only one equivalent of a valuable Grignard reagent. organic-chemistry.org

The versatility of the Kulinkovich-de Meijere reaction has been expanded through several important variants, broadening its scope and applicability.

Ligand Exchange Variants: The initially formed titanacyclopropane intermediate can undergo ligand exchange with various alkenes. wikipedia.orgorganic-chemistry.org This allows for the synthesis of more complex and substituted cyclopropylamines, expanding the range of accessible products from simple starting materials. organic-chemistry.org

Kulinkovich-Szymoniak Reaction: A significant modification developed by Szymoniak and coworkers enables the synthesis of primary cyclopropylamines from nitriles. nih.govorganic-chemistry.org This reaction also utilizes a titanacyclopropane intermediate generated from a Grignard reagent and Ti(OiPr)₄. The reaction of the titanacyclopropane with a nitrile forms an azatitanacycle intermediate. Subsequent treatment with a Lewis acid, such as BF₃·OEt₂, is crucial to efficiently convert this intermediate into the primary cyclopropylamine. organic-chemistry.org In the absence of the Lewis acid, ketones are often the major product. organic-chemistry.org

Extension to Imides: The methodology has been successfully extended to cyclic imides (lactams) for the synthesis of α-spirocyclopropanated lactams. orgsyn.org This intramolecular variant provides a direct route to structurally complex, nitrogen-containing bicyclic systems. orgsyn.org

These titanium-mediated cyclopropanation reactions represent a robust and adaptable platform for the synthesis of a wide array of cyclopropylamine derivatives, including those related to this compound. acsgcipr.org

Table 2: Overview of Kulinkovich-de Meijere Reaction and Key Variants

| Reaction Name | Substrate | Key Reagents | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Kulinkovich-de Meijere Reaction | N,N-Dialkylamide | R'MgX, Ti(OiPr)₄ | N,N-Dialkylcyclopropylamine | Forms tertiary cyclopropylamines; stoichiometric titanium reagent gives optimal yields. | organic-chemistry.orgacsgcipr.org |

| Ligand Exchange Variant | N,N-Dialkylamide + Alkene | R'MgX, Ti(OiPr)₄ | Substituted N,N-Dialkylcyclopropylamine | Allows for the synthesis of more complex cyclopropylamines via alkene exchange with the titanacyclopropane intermediate. | wikipedia.orgorganic-chemistry.org |

| Kulinkovich-Szymoniak Reaction | Nitrile | R'MgX, Ti(OiPr)₄, then Lewis Acid (e.g., BF₃·OEt₂) | Primary Cyclopropylamine | Provides direct access to primary cyclopropylamines; requires a Lewis acid promoter in the final step. | nih.govorganic-chemistry.org |

| Reaction with Imides | Cyclic Imide (Lactam) | EtMgBr, MeTi(OiPr)₃ | α-Spirocyclopropanated Lactam | An intramolecular variant for synthesizing spirocyclic nitrogen heterocycles. | orgsyn.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways of N Sec Butyl Cyclopropanamine

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The significant ring strain inherent in the cyclopropane ring of N-(sec-Butyl)cyclopropanamine makes it susceptible to reactions that lead to the cleavage of its carbon-carbon bonds. These ring-opening transformations can be initiated by electrophiles, nucleophiles, or radical species.

Nucleophilic and Electrophilic Ring-Opening Transformations

The ring-opening of cyclopropylamines can be prompted by electrophilic attack, particularly under acidic conditions. For instance, in the presence of a strong acid, the nitrogen atom is protonated, forming an ammonium (B1175870) salt. This transformation enhances the electron-withdrawing nature of the substituent on the cyclopropane ring. The increased strain and electronic effects can facilitate the cleavage of a C-C bond in the ring, often the distal bond (the one furthest from the substituent), to relieve ring strain. nih.gov This process generates a dicationic intermediate where the positive charges are on the nitrogen and a carbon atom, which can then be trapped by nucleophiles. nih.gov

Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), can also induce ring-opening. In the case of related N-cyclopropyl-amides, AlCl₃ coordinates to the carbonyl oxygen, initiating a rearrangement that is proposed to proceed through a Heine-type aziridine (B145994) intermediate, ultimately leading to ring-opened products like N-(2-chloropropyl)amides. rsc.org While this specific example involves an amide, similar principles of Lewis acid activation can apply to the amine, promoting cleavage of the cyclopropane ring.

The general mechanism for heterolytic ring-opening of donor-acceptor cyclopropanes typically involves cleavage of the vicinal bond (adjacent to the substituent) to form a zwitterionic intermediate. nih.gov However, studies on compounds like trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic cleavage can occur at the distal C2-C3 bond. This is attributed to the σ-acceptor properties of the ammonium group weakening the distal bond and charge-charge repulsion in the transition state. nih.gov

| Reaction Type | Reagent/Condition | Key Intermediate | Typical Product |

| Electrophilic Opening | Superacid (e.g., CF₃SO₃H) | Ammonium-carbenium dication nih.gov | Trapped by arene nucleophiles |

| Lewis Acid-Induced | AlCl₃ (on related amides) | Aziridine intermediate rsc.org | N-(2-chloropropyl)amides |

| General Heterolysis | Acidic conditions | Zwitterion / Dication nih.gov | Ring-opened functionalized amines |

Radical-Mediated Ring-Opening Mechanisms

This compound can undergo ring-opening through radical-mediated pathways, a process central to its participation in cycloaddition reactions. This mechanism is typically initiated by a single-electron transfer (SET) from the nitrogen atom to a photocatalyst or upon direct photoexcitation. chemrxiv.org This oxidation event generates a nitrogen-centered radical cation.

The resulting radical cation is a key intermediate that rapidly undergoes β-scission, leading to the cleavage of one of the cyclopropane's C-C bonds. beilstein-journals.orgnih.gov This homolytic cleavage is driven by the release of the high ring strain (approximately 27 kcal/mol) of the three-membered ring. The ring-opening process is irreversible and results in the formation of a distonic radical cation, where the charge and the radical are separated, typically with the radical on a primary carbon and the cation stabilized on the nitrogen-bearing carbon. This intermediate is a versatile 1,3-dipole synthon that can be trapped by various radical acceptors. beilstein-journals.org

Mechanism of Radical-Mediated Ring-Opening:

Oxidation: The amine undergoes a single-electron transfer (SET) to an excited-state photocatalyst or other oxidant, forming a nitrogen radical cation.

β-Scission: The strained C-C bond of the cyclopropane ring, which is β to the radical cation, cleaves homolytically.

Intermediate Formation: A stable, open-chain distonic radical cation is formed, ready to react further. beilstein-journals.org

Cycloaddition Reactions Involving the Cyclopropylamine (B47189) System

The radical-mediated ring-opening of N-cyclopropylamines provides a powerful method for constructing five-membered rings through formal [3+2] cycloaddition reactions. chemrxiv.orgresearchgate.net In these transformations, the cyclopropylamine effectively serves as a three-carbon building block.

The process is often initiated by visible-light photoredox catalysis. The distonic radical cation intermediate, generated as described in section 3.1.2, adds to an olefin (alkene). This addition creates a new carbon-centered radical, which then undergoes a radical-polar crossover. The intermediate is reduced by the photocatalyst to form an anion, which subsequently cyclizes in a 5-exo fashion to furnish the cyclopentane (B165970) ring. chemrxiv.org This methodology allows for the synthesis of substituted cyclopentylamines, which are important structural motifs. researchgate.net

These cycloaddition reactions have been shown to be effective with a variety of electron-deficient, electron-neutral, and electron-rich olefins. chemrxiv.orgresearchgate.net The reactions often proceed under mild conditions and can exhibit high diastereoselectivity, particularly with bicyclic cyclopropylamines. chemrxiv.org

| Reactant 1 | Reactant 2 (Olefin) | Catalyst/Condition | Product Type |

| N-Aryl Cyclopropylamine | α,β-Unsaturated Carbonyl | Photochemical (no catalyst) chemrxiv.org | N-Arylaminocycloalkyl compound |

| N-Sulfonyl Cyclopropylamine | Electron-Deficient Olefin | Visible-Light Photocatalysis chemrxiv.org | trans-Cyclopentane |

| N-Aryl Cyclopropylamine | Styrenes | Visible-Light Photocatalysis chemrxiv.org | Substituted Cyclopentylamine |

Functional Group Transformations and Derivatization at the Nitrogen Center

Beyond reactions involving the cyclopropane ring, the amine functionality of this compound offers a site for various chemical modifications.

Nucleophilic Reactivity of the Amine Group

The nitrogen atom in this compound possesses a lone pair of electrons, making it a competent nucleophile. This allows it to react directly with various electrophiles in reactions that leave the cyclopropane ring intact. Like other secondary amines, it can participate in standard amine chemistry.

Common transformations include:

N-Alkylation: Reaction with alkyl halides in an SN2 fashion to yield tertiary amines. The product amine can compete with the starting material for the alkyl halide, potentially leading to the formation of a quaternary ammonium salt.

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-cyclopropyl-N-(sec-butyl)amide. This is a common method for protecting the amine group or for synthesizing amide derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions are fundamental in synthetic organic chemistry for building more complex molecules from the basic cyclopropylamine scaffold.

Difunctionalization of Cyclopropylamines

Difunctionalization refers to reactions that introduce two new functional groups into a molecule in a single operation or sequence. For cyclopropylamines, this can be achieved through oxidative C-C bond activation. Strategies using aryl iodide(I–III) catalysis can achieve 1,3-oxidation of cyclopropanes. nih.gov

This process involves the oxidative ring-opening of the cyclopropane, followed by the trapping of the resulting carbocationic intermediates by two nucleophiles. While not specific to this compound in the cited literature, the general strategy is applicable. For example, catalytic 1,3-cyclopropane oxidation has been used to synthesize 1,3-diamines by using a sulfonamide nitrogen source in the presence of a Lewis acid like BF₃·OEt₂. nih.gov This approach demonstrates how the cyclopropane ring can be opened to install functional groups at the 1 and 3 positions, effectively difunctionalizing the original cyclopropane skeleton. nih.gov

Intramolecular Cyclization and Ring-Reforming Reactions

Intramolecular reactions of cyclopropylamines represent a powerful strategy for the synthesis of complex nitrogen-containing heterocyclic structures. These transformations leverage the release of ring strain as a thermodynamic driving force, typically proceeding through ring-opening to generate a reactive intermediate that is subsequently trapped by an internal functional group. For a molecule like this compound to undergo such reactions, it must be derivatized to contain a tethered reactive moiety, such as an alkene, alkyne, or aromatic group.

The mechanistic pathways for these cyclizations can be broadly categorized, often initiated by the single-electron oxidation of the amine nitrogen. researchgate.net This oxidation, which can be achieved chemically, electrochemically, or photochemically, generates an amine radical cation. researchgate.net The inherent strain of the adjacent cyclopropane ring facilitates rapid homolytic cleavage of one of the vicinal C-C bonds, leading to the formation of a distonic radical cation—an intermediate where the radical and cationic centers are separated, typically by a three-carbon chain. This intermediate is highly reactive and can undergo subsequent intramolecular cyclization. For instance, if a double bond is present at a suitable position in the N-sec-butyl chain or a separate tethered group, a 5-exo or 6-endo radical cyclization can occur, leading to the formation of new five- or six-membered rings. semanticscholar.org

Lewis acid catalysis can also promote intramolecular reactions, particularly in donor-acceptor (D-A) substituted cyclopropanes. acs.orgscispace.com While this compound itself lacks an acceptor group, derivatization with an electron-withdrawing group (e.g., ester, ketone) on the cyclopropane ring would make it amenable to this type of activation. The Lewis acid coordinates to the acceptor, weakening the cyclopropane bonds and facilitating a ring-opening that generates a 1,3-zwitterion. acs.org This zwitterionic intermediate can then be intercepted by an intramolecular nucleophile to forge new cyclic structures.

Ring-reforming reactions, such as formal [3+2] cycloadditions, are also prominent in cyclopropylamine chemistry. nih.govnih.gov Intramolecular versions of these reactions can construct intricate polycyclic systems. In such a scenario, the three-carbon backbone of the cyclopropane ring combines with a tethered two-atom unit (e.g., an alkene or alkyne) to form a new five-membered ring.

| Reaction Type | Initiator/Catalyst | Key Intermediate | Potential Product Class | Ref. |

|---|---|---|---|---|

| Radical Cyclization | Photocatalyst (SET), Chemical Oxidant | Amine Radical Cation → Distonic Radical Cation | Pyrrolidines, Piperidines | researchgate.netrsc.org |

| Cationic Cyclization (Friedel-Crafts type) | Lewis Acid (e.g., Sc(OTf)₃, TiCl₄) | Iminium Ion / 1,3-Zwitterion | Tetrahydroquinolines, Indolines | acs.org |

| Tandem Ring-Opening/Annulation | Lewis or Brønsted Acid | Zwitterionic Synthon | Polycyclic Indoline Scaffolds | nih.gov |

Reactivity Modulation by the sec-Butyl Substituent

The sec-butyl group attached to the nitrogen atom is not merely a passive component; it actively modulates the reactivity of this compound through a combination of electronic and steric effects. These effects influence the molecule's basicity, nucleophilicity, and the stability of key reaction intermediates, thereby dictating reaction rates and, in some cases, mechanistic pathways.

Electronic Effects: The sec-butyl group is an electron-donating alkyl group that exerts a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom compared to an unsubstituted cyclopropylamine. ncert.nic.in Consequently, this compound is expected to be more basic and a stronger nucleophile. msu.edu The enhanced electron density on the nitrogen also lowers its oxidation potential, making the formation of the amine radical cation—the key intermediate in many ring-opening and cyclization reactions—more favorable. researchgate.net Studies on the nitrosation of N-cyclopropyl-N-alkylanilines have shown that the nature of the alkyl substituent (including methyl, ethyl, and isopropyl) has little effect on the reaction outcome, which proceeds via a radical cation, suggesting that the cyclopropyl (B3062369) ring-opening is rapid and that the electronic donation from various small alkyl groups is sufficient to facilitate the initial oxidation step. researchgate.net

Steric Effects: The sec-butyl group is sterically more demanding than smaller, unbranched alkyl groups like methyl or ethyl, but less so than a tert-butyl group. This steric bulk can influence the molecule's reactivity in several ways. Firstly, it can hinder the approach of bulky reagents to the nitrogen atom, potentially slowing down intermolecular reactions where the amine acts as a nucleophile. mdpi.comresearchgate.net This phenomenon, known as steric hindrance, can affect the rates of alkylation and acylation reactions at the nitrogen center. ncert.nic.in

| N-Substituent | Inductive Effect | Relative Steric Hindrance | Predicted Effect on Basicity | Potential Impact on Reactivity | Ref. |

|---|---|---|---|---|---|

| -H | None | Very Low | Baseline | Accessible nitrogen lone pair, lower nucleophilicity. | msu.edu |

| -Methyl | +I (Weak) | Low | Increased | Enhanced nucleophilicity with minimal steric hindrance. | ncert.nic.in |

| -Ethyl | +I (Moderate) | Low-Moderate | Increased | Good balance of electronic activation and low steric bulk. | researchgate.net |

| -sec-Butyl | +I (Strong) | Moderate | Significantly Increased | Strong electronic activation, potential steric influence on reaction rates and selectivity. | researchgate.netias.ac.in |

| -tert-Butyl | +I (Very Strong) | High | Increased (solvation effects are critical) | Strong electronic activation but significant steric hindrance may block reactive sites. | researchgate.netias.ac.in |

Computational Chemistry and Theoretical Investigations of N Sec Butyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve approximations of the Schrödinger equation for a given molecule. nih.govacs.org

For N-(sec-Butyl)cyclopropanamine, these calculations would reveal key electronic properties. A primary focus would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The nitrogen atom's lone pair would significantly contribute to the HOMO, making it a likely site for electrophilic attack.

DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G, have been successfully applied to study related molecules like cyclopropylamine (B47189) to determine molecular structure and vibrational frequencies. tandfonline.comtandfonline.comresearchgate.net Similar methods applied to this compound would allow for the generation of an electrostatic potential map, visualizing electron-rich and electron-poor regions of the molecule. This would highlight the nucleophilic character of the nitrogen atom and the electrophilic character of the hydrogen attached to it.

Table 1: Theoretical Electronic Properties of this compound This table is illustrative, representing the types of data generated from quantum chemical calculations. Actual values require specific computational studies.

| Property | Computational Method | Predicted Outcome |

|---|---|---|

| HOMO Energy | DFT/B3LYP | Localized on the nitrogen lone pair, indicating nucleophilicity. |

| LUMO Energy | DFT/B3LYP | Distributed across C-N and C-H antibonding orbitals. |

| Dipole Moment | DFT/B3LYP | A non-zero value directed towards the electronegative nitrogen atom. |

| Atomic Charges | Mulliken Population Analysis | Negative charge on the nitrogen atom; positive charges on adjacent carbons and hydrogen. |

Mechanistic Studies through Computational Modeling

Computational modeling is a critical tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and the high-energy transition states that connect them. arxiv.orgarxiv.org

Transition state theory (TST) is a cornerstone of reaction kinetics, positing that the rate of a reaction is determined by the concentration of an activated complex (the transition state) in quasi-equilibrium with the reactants. wikipedia.orgbritannica.com Computational methods are used to locate the geometry and energy of these transition states, which are saddle points on the potential energy surface.

For the synthesis of this compound, a likely pathway involves the nucleophilic substitution of a cyclopropyl (B3062369) halide or tosylate with sec-butylamine (B1681703). Computational modeling could characterize the transition state for this S_N2 reaction. The calculations would determine the activation energy (the energy difference between the reactants and the transition state), which is the primary barrier to the reaction. umw.edu Models for amine-catalyzed reactions have successfully used DFT to explore transition state structures, showing how factors like hydrogen bonding can stabilize the transition state and lower the activation energy. nih.govresearchgate.net

Beyond synthesis, computational modeling can elucidate the pathways of various chemical transformations that this compound might undergo. For example, the nitrogen atom can act as a nucleophile or a base. Computational tools can model the reaction pathway of, for instance, its reaction with an alkyl halide. These models can predict whether the reaction will favor N-alkylation or elimination, and how the sterically demanding sec-butyl and cyclopropyl groups influence the outcome. chemrxiv.org DFT has been employed to clarify the mechanisms of complex reactions like cyclopropanation, distinguishing between different possible pathways by comparing their calculated energy barriers. acs.org

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods, including DFT and high-level composite methods like G3 and CBS-Q, can accurately predict BDEs. semanticscholar.orgresearchgate.netdntb.gov.ua For this compound, the most relevant BDEs would be for the C-N, N-H, and the C-C bonds within the cyclopropane (B1198618) ring.

C-N and N-H Bonds: The C(cyclopropyl)-N and N-H bonds are critical to the molecule's reactivity. The N-H BDE is expected to be comparable to that in other secondary amines. The C-N bond strength will be influenced by the hybridization of the cyclopropyl carbon.

Ring Strain: The cyclopropane ring is characterized by significant ring strain due to its 60° C-C-C bond angles, a major deviation from the ideal 109.5° for sp³ hybridized carbons. masterorganicchemistry.com This strain consists of angle strain and torsional strain (from eclipsed C-H bonds). The total ring strain for cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com Computational studies on substituted cyclopropanes show that substituents can either increase or decrease the strain energy. acs.orgnih.gov The N-(sec-butyl) group's electronic and steric properties would subtly alter the geometry and strain energy of the cyclopropane ring. This inherent strain makes the ring susceptible to opening reactions, a pathway that could be modeled computationally.

Table 2: Representative Bond Dissociation Energies (BDEs) for Related Structures Values are generalized from literature for similar chemical environments and serve as estimates. ucsb.edu

| Bond | Typical BDE (kcal/mol) | Significance for this compound |

|---|---|---|

| C-C (in cyclopropane) | ~65 | Weaker than a typical alkane C-C bond (~85 kcal/mol), indicating susceptibility to ring-opening. masterorganicchemistry.com |

| C-N (secondary amine) | ~80-85 | Represents the strength of the link between the two key functional groups. |

| N-H (secondary amine) | ~91-94 | Important for understanding radical reactions and basicity. |

Conformational Analysis and Steric Interactions of the sec-Butyl Group

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation about single bonds. lumenlearning.comfiveable.me For this compound, rotations around the C(cyclopropyl)-N bond and the N-C(sec-butyl) bond give rise to various conformers with different energies.

The sec-butyl group is sterically bulky, and its orientation relative to the cyclopropane ring will significantly impact the molecule's stability. schoolbag.infobyjus.com Computational energy minimization can identify the most stable conformers. A potential energy surface scan, where the dihedral angle of a specific bond is rotated incrementally and the energy calculated at each step, can map out the energy landscape.

The most stable conformation would likely position the bulky sec-butyl group to minimize steric hindrance with the cyclopropane ring. This would involve an 'anti' or 'gauche' arrangement rather than an 'eclipsed' one. byjus.com These steric interactions not only determine the molecule's preferred shape but also influence its reactivity by controlling how other molecules can approach the reactive nitrogen center.

Advanced Applications and Future Research Directions of N Sec Butyl Cyclopropanamine

N-(sec-Butyl)cyclopropanamine as a Key Intermediate in Complex Molecule Synthesis

The unique combination of a strained three-membered ring and a chiral secondary amine moiety positions this compound as a powerful intermediate in organic synthesis. nih.govacs.org Its structure is a gateway to a variety of valuable chemical transformations, including ring-opening reactions and cycloadditions, which are fundamental in building complex molecular frameworks. nih.govacs.orgnih.gov

Chiral amines are crucial components in a vast majority of pharmaceutical compounds and bioactive molecules. yale.edu this compound serves as an important chiral building block for the synthesis of more elaborate amine derivatives. The presence of a stereocenter on the sec-butyl group allows for diastereoselective reactions, providing a pathway to optically pure compounds. nih.govenamine.net Methods for asymmetric amine synthesis, such as those involving sulfinamide chemistry, provide established routes for creating complex chiral structures where precursors like this compound could be strategically employed. yale.edunih.gov The development of new synthetic methods continues to broaden the utility of such chiral precursors in creating diverse libraries of amine-containing molecules for drug discovery and development. rsc.org

The high ring strain of the cyclopropyl (B3062369) group in this compound makes it susceptible to controlled ring-opening reactions, providing a versatile method for synthesizing larger, functionalized cyclic and heterocyclic systems. nih.govnih.govresearchgate.net These transformations can proceed through various mechanisms, including acid-catalyzed, photochemical, or radical-mediated pathways, to yield products like pyrrolidines, piperidines, and other nitrogen-containing heterocycles. rsc.orgresearchgate.netchemrxiv.org

Recent research has demonstrated that N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with unsaturated systems upon photoactivation, leading to N-arylaminocycloalkyl compounds. chemrxiv.org Furthermore, ring-opening reactions can be directed by the nature of the substituents and reaction conditions to selectively cleave specific bonds within the cyclopropane (B1198618) ring, offering precise control over the resulting molecular architecture. nih.govtue.nl This strategic use of ring strain positions this compound as a valuable precursor for creating complex scaffolds found in many biologically active compounds. nih.govacs.org

Potential in Ligand Design for Catalysis

The nitrogen atom in this compound can act as a coordination site for metal ions, opening possibilities for its use in ligand design for asymmetric catalysis. nih.gov Chiral ligands are fundamental to modern catalysis, enabling the synthesis of enantiomerically pure compounds. While the direct application of this compound as a ligand is an emerging area, the broader class of N-substituted cyclopropylamines has shown promise. researchgate.netresearchgate.net

The development of palladium-catalyzed C-N bond formation, for instance, has facilitated the synthesis of various N-arylcyclopropylamines, which can then be evaluated as ligands. researchgate.net The rigid cyclopropyl backbone combined with the chirality of the sec-butyl group could enforce a specific geometry on a metal center, potentially leading to high levels of stereocontrol in catalytic reactions such as allylic alkylations or cross-coupling reactions. nih.govfigshare.com The synthesis of metal complexes with related amine and phosphine (B1218219) ligands has been extensively studied, providing a framework for exploring the coordination chemistry of this compound. nih.gov

Table 1: Comparison of Catalytic Approaches in Amine Synthesis

| Catalytic Method | Key Features | Potential Relevance to this compound |

| Transition Metal Catalysis | Utilizes metals like Palladium or Nickel to form C-N bonds. researchgate.netresearchgate.net | Can be used to synthesize N-aryl derivatives of this compound, which may serve as chiral ligands. researchgate.net |

| Biocatalysis (e.g., IREDs) | Employs enzymes like Imine Reductases for highly stereoselective amine synthesis. mdpi.com | Offers a green route to produce or modify chiral cyclopropylamines with high enantiomeric purity. mdpi.com |

| Organocatalysis | Uses small organic molecules to catalyze asymmetric transformations. yale.edu | Could be applied in reactions involving this compound as a substrate to generate more complex chiral structures. |

Development of Sustainable and Green Synthetic Routes

In line with the principles of green chemistry, significant effort is being directed toward developing more sustainable methods for synthesizing amines and their derivatives. chemistryjournals.net Traditional synthetic routes often rely on harsh reagents and generate considerable waste. chemistryjournals.net For cyclopropylamines, newer methods focus on improving atom economy and reducing environmental impact. longdom.org

Biocatalysis, in particular, has emerged as a powerful green alternative. mdpi.comnih.gov Enzymes such as transaminases and imine reductases offer highly selective pathways to chiral amines under mild conditions. mdpi.com The application of biocatalysis to the synthesis of cyclopropane-containing molecules is an active area of research, with engineered enzymes showing promise in asymmetric cyclopropanation reactions. nih.govwpmucdn.com These biocatalytic approaches could provide a sustainable route to this compound or its precursors, avoiding the use of heavy metals and toxic solvents. longdom.orgmdpi.com

Emerging Methodologies in Cyclopropylamine (B47189) Chemistry and its N-Substituted Derivatives

The field of cyclopropylamine chemistry is continuously evolving, with new synthetic methodologies expanding the toolkit available to organic chemists. nih.govacs.org Significant advances have been made in methods for preparing the aminocyclopropane unit, moving beyond classical approaches like the Curtius rearrangement to include metal-catalyzed reactions and C-H functionalization. nih.govacs.org

Recent innovations include:

Photoredox Catalysis: This approach uses light to generate radical intermediates from cyclopropylamines, enabling novel ring-opening and cycloaddition reactions under mild conditions. rsc.orgchemrxiv.org

Enantioselective Cyclopropanation: Advances in both metal- and bio-catalysis are allowing for the direct synthesis of optically active cyclopropylamines from simple olefins. nih.govwpmucdn.com

Zinc Homoenolate Chemistry: Diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been achieved from α-chloroaldehydes via zinc homoenolate intermediates, offering a modular route to functionalized cyclopropylamines. chemrxiv.org

These emerging methods are continually expanding the synthetic utility of N-substituted cyclopropylamines like this compound, paving the way for their application in increasingly complex and innovative chemical syntheses. nih.govacs.org

Q & A

Q. Q. What safety protocols are critical when handling This compound in aerosol-generating procedures?

- Methodological Answer: Use fume hoods with face velocity ≥ 0.5 m/s. Static-free equipment (e.g., conductive tubing) prevents ignition of volatile solvents. Personal protective equipment (PPE) includes nitrile gloves (≥8 mil thickness) and ANSI-approved safety goggles. Emergency spill kits with inert adsorbents (vermiculite) must be accessible. Regular air monitoring via gas detectors ensures exposure remains below OSHA Permissible Exposure Limits (PELs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.